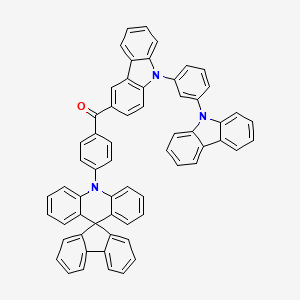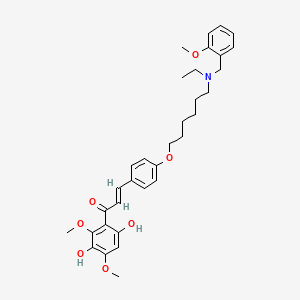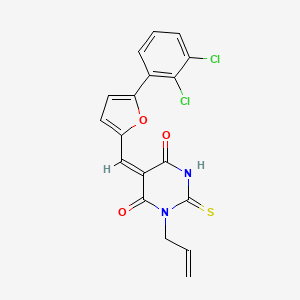
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester: is a synthetic compound that is primarily used in scientific research. It is a deuterated form of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester, which is a derivative of farnesene, a naturally occurring hydrocarbon found in various plants and insects. This compound is often used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones, specifically Juvenile Hormone III.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester typically involves the epoxidation of farnesene followed by esterification. The deuterium labeling is introduced during the synthesis to create the d3 variant. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and methanol in the presence of an acid catalyst for the esterification step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substitution products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reducing the epoxide to a diol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Diols formed from the reduction of the epoxide group.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones.
Biology:
- Studied for its role in the development and regulation of insect physiology due to its structural similarity to Juvenile Hormone III.
Medicine:
- Potential applications in understanding hormone regulation and development in insects, which can be extrapolated to other biological systems.
Industry:
作用機序
Molecular Targets and Pathways: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester binds to specific receptors on the surface of cells, initiating a series of reactions that lead to the production of proteins needed for development. The bound form is converted to an active form by methyl transferase activity or epoxidase activity .
類似化合物との比較
Methyl 10,11-epoxy-3,7,11-trimethyl-2-trans-6-trans-dodecadienoate (Juvenile Hormone III): Structurally very similar, both compounds share the same core structure with a 10,11-epoxy group and a methyl ester functionality.
(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester: Another similar compound with slight variations in the molecular structure.
Uniqueness: The deuterium labeling in trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester makes it unique, as it allows for more precise analytical measurements in scientific research.
特性
分子式 |
C16H26O3 |
|---|---|
分子量 |
269.39 g/mol |
IUPAC名 |
trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |
InChIキー |
QVJMXSGZTCGLHZ-DGRYHQRESA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C |
正規SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


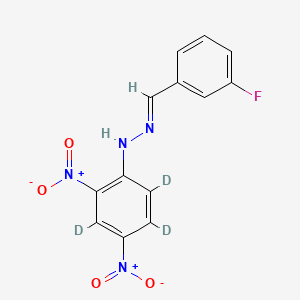
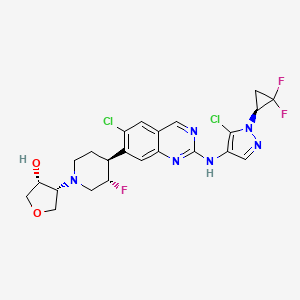
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
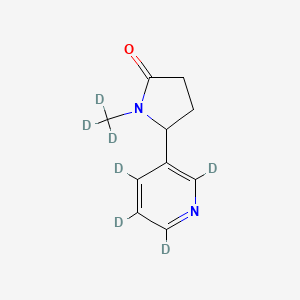
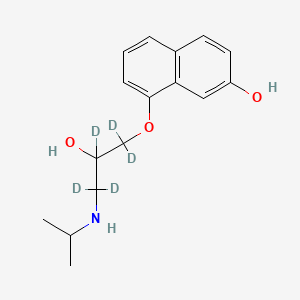
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
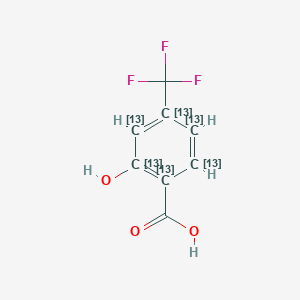
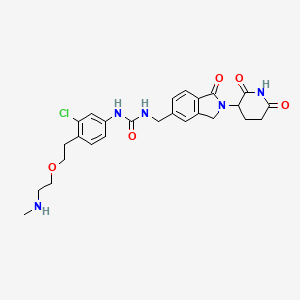

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)

